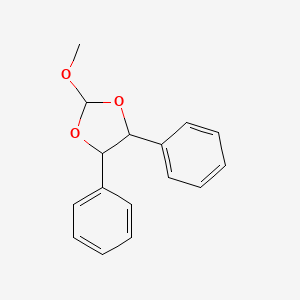

2-Methoxy-4,5-diphenyl-1,3-dioxolane

CAS No.: 61562-02-5

Cat. No.: VC20640806

Molecular Formula: C16H16O3

Molecular Weight: 256.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61562-02-5 |

|---|---|

| Molecular Formula | C16H16O3 |

| Molecular Weight | 256.30 g/mol |

| IUPAC Name | 2-methoxy-4,5-diphenyl-1,3-dioxolane |

| Standard InChI | InChI=1S/C16H16O3/c1-17-16-18-14(12-8-4-2-5-9-12)15(19-16)13-10-6-3-7-11-13/h2-11,14-16H,1H3 |

| Standard InChI Key | DKFKOUIAYZHRIA-UHFFFAOYSA-N |

| Canonical SMILES | COC1OC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-methoxy-4,5-diphenyl-1,3-dioxolane, reflects its substituent arrangement. The dioxolane ring adopts a puckered conformation to minimize steric strain between the phenyl groups. Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 256.30 g/mol |

| SMILES | COC1OC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |

| InChI Key | DKFKOUIAYZHRIA-UHFFFAOYSA-N |

The methoxy group at position 2 enhances electron density within the ring, while the bulky phenyl groups at positions 4 and 5 influence steric interactions in reactions.

Synthesis and Manufacturing Considerations

Challenges and Optimization

The steric bulk of phenyl groups complicates ring closure, necessitating high-temperature conditions or catalytic systems to facilitate cyclization. Solvent selection (e.g., triethylene glycol dimethyl ether) and base catalysts (e.g., sodium propionate) improve yields in analogous syntheses .

Physicochemical Properties

Thermal Stability

The compound’s melting point and decomposition temperature are unspecified, but its aromatic substituents suggest stability up to 150–200°C, typical for phenyl-substituted dioxolanes.

Solubility and Reactivity

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ether and ester functionalities.

-

Reactivity: The electron-rich dioxolane ring may undergo acid-catalyzed ring-opening or participate in nucleophilic substitutions at the methoxy group.

Applications in Organic Synthesis

As a Synthetic Intermediate

The compound serves as a precursor for:

-

Chiral auxiliaries: Its rigid structure aids in asymmetric synthesis.

-

Polymer chemistry: Incorporation into polyethers or polyesters to modify thermal properties.

Biological Activity and Research Findings

Preliminary Studies

Interaction assays suggest that the compound’s phenyl groups facilitate π-π stacking with aromatic residues in proteins, potentially modulating enzymatic activity.

Toxicity Profiling

No acute toxicity data are available, but safety protocols for handling include:

-

Use of PPE (gloves, goggles) to prevent dermal/ocular exposure.

-

Storage in airtight containers under inert atmosphere.

Comparative Analysis with Related Dioxolanes

Future Research Directions

Synthetic Methodology Development

-

Exploration of catalytic asymmetric synthesis to access enantiopure forms.

Biological Screening

-

In vitro assays: Anticancer, antiviral, and anti-inflammatory activity testing.

-

ADMET profiling: Pharmacokinetic studies to assess therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume